4-chloro-1-(methoxymethyl)-1H-pyrazol-3-amine
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Overview
Description
4-chloro-1-(methoxymethyl)-1H-pyrazol-3-amine is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chlorine atom at position 4, a methoxymethyl group at position 1, and an amine group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(methoxymethyl)-1H-pyrazol-3-amine can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-3-nitropyrazole with formaldehyde and methanol in the presence of a base to introduce the methoxymethyl group. The nitro group is then reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(methoxymethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitroso or nitro derivative.
Reduction: The chlorine atom can be replaced by hydrogen through reduction reactions.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or alkyl halides are used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding dechlorinated compound.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
4-chloro-1-(methoxymethyl)-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-chloro-1-(methoxymethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-chloro-1H-pyrazol-3-amine: Lacks the methoxymethyl group.
1-(methoxymethyl)-1H-pyrazol-3-amine: Lacks the chlorine atom.
4-chloro-1H-pyrazole: Lacks both the methoxymethyl group and the amine group.
Uniqueness
4-chloro-1-(methoxymethyl)-1H-pyrazol-3-amine is unique due to the presence of both the chlorine atom and the methoxymethyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C5H8ClN3O |
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Molecular Weight |
161.59 g/mol |
IUPAC Name |
4-chloro-1-(methoxymethyl)pyrazol-3-amine |
InChI |
InChI=1S/C5H8ClN3O/c1-10-3-9-2-4(6)5(7)8-9/h2H,3H2,1H3,(H2,7,8) |
InChI Key |
NUZVPLHTNNCYMC-UHFFFAOYSA-N |
Canonical SMILES |
COCN1C=C(C(=N1)N)Cl |
Origin of Product |
United States |
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